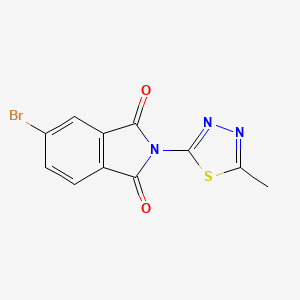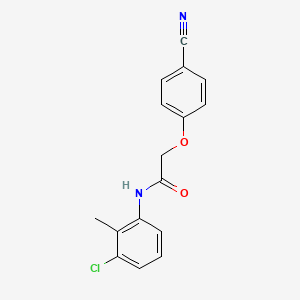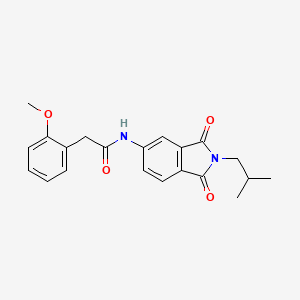![molecular formula C14H18ClN3O3 B4404084 1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404084.png)
1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride
描述
1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride, also known as MNB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNB is a derivative of imidazole and has been shown to have promising properties as a research tool in various fields, including biochemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. This compound has been shown to bind to the active site of PKC and prevent its activation. This leads to a decrease in the phosphorylation of downstream targets, which can affect various cellular processes. This compound has also been shown to bind to the allosteric site of the adenosine A2A receptor, which prevents its activation and downstream signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the target enzyme or receptor. In studies investigating the role of PKC, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In studies investigating the adenosine A2A receptor, this compound has been shown to improve motor function and reduce inflammation in animal models of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of PKC and the adenosine A2A receptor, which makes it a valuable tool for investigating the role of these targets in various cellular processes. However, one limitation of using this compound is its hydrophobicity, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain applications and may require the use of organic solvents.
未来方向
There are several future directions for research involving 1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride. One area of interest is the development of more potent and selective inhibitors of PKC and the adenosine A2A receptor. This could lead to the development of new therapies for various diseases, including cancer and Parkinson's disease. Another area of interest is the investigation of the role of PKC and the adenosine A2A receptor in other cellular processes, such as inflammation and immune function. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies for related diseases. Finally, the development of new methods for delivering this compound to specific tissues or cells could improve its efficacy and reduce potential side effects.
科学研究应用
1-[4-(5-methyl-2-nitrophenoxy)butyl]-1H-imidazole hydrochloride has been used in various scientific research applications due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to be a potent inhibitor of protein kinase C (PKC) and has been used in studies investigating the role of PKC in various cellular processes. This compound has also been shown to be a potent inhibitor of the adenosine A2A receptor, which has implications for the treatment of neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
1-[4-(5-methyl-2-nitrophenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3.ClH/c1-12-4-5-13(17(18)19)14(10-12)20-9-3-2-7-16-8-6-15-11-16;/h4-6,8,10-11H,2-3,7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIAVWIPKPQVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B4404027.png)
![1-[4-(2-bromo-4-chloro-6-methylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4404035.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B4404043.png)
amine hydrochloride](/img/structure/B4404065.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4404068.png)
![methyl 2-chloro-5-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4404074.png)
![1-{4-[3-(1-piperidinyl)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4404077.png)
![2,2-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4404080.png)
![2-[4-(2,6-dimethylmorpholin-4-yl)butoxy]benzaldehyde hydrochloride](/img/structure/B4404088.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4404095.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4404098.png)